4-Chloro-2-methyl-1,5-naphthyridine

描述

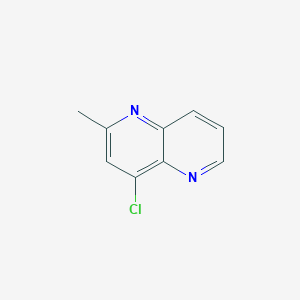

4-Chloro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4th position and a methyl group at the 2nd position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

化学反应分析

Types of Reactions

4-Chloro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions include various substituted naphthyridines, oxidized or reduced derivatives, and complex molecules formed through cross-coupling reactions.

科学研究应用

4-Chloro-2-methyl-1,5-naphthyridine is a naphthyridine derivative with applications in diverse fields, including medicinal chemistry and material science . Naphthyridines are a class of heterocycles with a wide range of biological activities, such as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . They are also used in treating cardiovascular, central nervous system, and hormonal diseases .

Synthesis of 1,5-Naphthyridines

Various methods exist for synthesizing 1,5-naphthyridines. Condensation reactions, often followed by cyclization, are common strategies . For example, reacting 3-amino-4-methyl pyridine with acetaldehyde yields 2-methyl-1,5-naphthyridine . Chlorination of 1,5-naphthyridine derivatives can be achieved using POCl3 in the presence of a peracid .

Applications

1,5-Naphthyridines have a wide variety of applications, including:

- Biological activities They exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .

- Treatment of diseases They are used in treating cardiovascular, central nervous system, and hormonal diseases .

- Chemical applications They can be used as ligands in analytical chemistry, hydrogen acceptors, organic light-emitting diodes (OLEDs), sensors, semiconductors and solar cells .

Antimicrobial Activity

Naphthyridine derivatives have demonstrated antimicrobial activity . For instance, certain 1,8-naphthyridine derivatives have shown activity against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus . Some compounds with a 4-chlorophenyl ring are active against B. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, and Candida albicans, with activity comparable to ampicillin and griseofulvin .

Antiplasmodial Activity

2,8-disubstituted-1,5-naphthyridine analogues have been synthesized and evaluated for in vitro antiplasmodial activity, as inhibitors of Plasmodium protein kinases (PKs) .

Other Activities

Fused 1,5-naphthyridines have diverse applications in synthetic organic chemistry . Some fused 1,5-naphthyridines exhibit activity against Plasmodium falciparum and Plasmodium vivax . Certain benzo[b][1,5]naphthyridines have shown cytotoxicity against human HL-60 and HeLa cells and act as topoisomerase II inhibitors . Additionally, some 5H-benzo[c][1,5]naphthyridin-6-ones inhibit poly ADP ribose polymerase (PARP)-1 and have protective effects in rat models of stroke and heart ischemia .

Reactivity

Reactions involving 1,5-naphthyridines include:

- Reactions with electrophilic or nucleophilic reagents

- Oxidations and reductions

- Cross-coupling reactions

- Modification of side chains

- Formation of metal complexes

Halogenation

作用机制

The mechanism of action of 4-Chloro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

相似化合物的比较

4-Chloro-2-methyl-1,5-naphthyridine can be compared with other similar compounds, such as:

2-Methyl-1,5-naphthyridine: Lacks the chlorine atom at the 4th position, which may affect its reactivity and biological activity.

4-Chloro-1,5-naphthyridine: Lacks the methyl group at the 2nd position, which may influence its chemical properties and applications.

2,4-Dichloro-1,5-naphthyridine: Contains an additional chlorine atom, which may enhance its reactivity in substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

4-Chloro-2-methyl-1,5-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes available information on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H8ClN

- Molecular Weight : 191.63 g/mol

- Structural Features : The compound features a chloro substituent at the 4-position and a methyl group at the 2-position of the naphthyridine ring system.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism is similar to that observed in fluoroquinolone antibiotics .

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. It has shown potential in inhibiting tumor growth through modulation of cellular pathways .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | High | |

| Gram-negative Bacteria | Moderate | |

| Antiviral Activity | Promising against certain viruses |

Anticancer Activity

Preliminary studies have demonstrated the compound's cytotoxic effects on cancer cell lines:

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of naphthyridines, including this compound, revealed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to function effectively against resistant strains .

- Anticancer Research : In vitro assays demonstrated that this compound induced apoptosis in HL-60 cells through mitochondrial pathways. The study suggested that the compound could be a lead candidate for developing new anticancer therapies .

- Mechanistic Insights : Structural studies indicated that the binding affinity of this compound to DNA gyrase was significantly higher than that of several known antibiotics, suggesting its potential as a novel antibacterial agent .

属性

IUPAC Name |

4-chloro-2-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-7(10)9-8(12-6)3-2-4-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBNIIKPQCCJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486136 | |

| Record name | 1,5-Naphthyridine, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61319-97-9 | |

| Record name | 1,5-Naphthyridine, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。